
(Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer is a type of silicone acrylate pre-polymer . It is a colorless to pale yellow clear liquid . This copolymer undergoes the same reactions generally associated with methacrylates and acrylates, the most conspicuous being radical-induced polymerization .
Synthesis Analysis
High-molecular-weight poly[(aminopropyl)methylsiloxane-co-dimethylsiloxane] (P2) and poly[(aminoethylaminopropyl)-methylsiloxane-co-dimethylsiloxane] (P3) were synthesized through base equilibration of 3-aminopropylheptamethylcyclo-tetrasiloxane or N-b-aminoethyl-g-aminopropylheptamethyl-cyclotetrasiloxane with octamethylcyclotetrasiloxane . These materials were crosslinked with oligo[(acryloxypropyl)methylsiloxane-co-dimethylsiloxane] (AP-PDMS) via an aza-Michael reaction to produce novel silicone rubbers .Molecular Structure Analysis
The molecular weight of the copolymer is 276.48g/mol . It has a linear formula of C11H24O4Si2 . The compound is canonicalized with 1 covalently-bonded unit count . It has 17 heavy atoms, 4 hydrogen bond acceptors, and 0 hydrogen bond donors .Chemical Reactions Analysis
Methacrylate- and acrylate-functional siloxanes undergo the same reactions generally associated with methacrylates and acrylates, the most conspicuous being radical-induced polymerization . Acrylate-functional siloxanes cure at > 10x as fast as methacrylate-functional siloxanes on exposure to UV in the presence of a photoinitiator such as ethylbenzoin .Physical And Chemical Properties Analysis
The copolymer has a boiling point of > 205 °C, a melting point of < -60 °C, and a flash point of 205 °C . Its density is 1.1 g/cm^3 . The copolymer has a viscosity kinematic of 50 - 125 cSt .Scientific Research Applications
Lithium-Ion Battery Performance at Low Temperatures : Copolymers similar to (Acryloxypropyl)methylsiloxane-dimethylsiloxane, like poly[dimethylsiloxane-co-(siloxane-g-acrylate)], are used as additives in lithium-ion batteries to enhance their performance at low temperatures. These additives improve the capacity retention ratio and rate-capability of lithium-ion batteries under cold conditions (Kim et al., 2014).
High-Modulus Silicone Rubber via Tension Spring-Type Crosslinking : Poly[(aminopropyl)methylsiloxane-co-dimethylsiloxane] and similar materials, when crosslinked with oligo[(acryloxypropyl)methylsiloxane-co-dimethylsiloxane], produce silicone rubbers with higher modulus. This method, termed "tension spring-type crosslinking," results in silicone rubbers with superior mechanical properties (Feng, Shusheng & Feng, 2017).
Gas Sensing Applications : Copolymers involving (Acryloxypropyl)methylsiloxane-dimethylsiloxane, such as poly {dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane}, have been developed for use in gas sensors. These materials are especially suitable for sensors based on acoustoelectric transducers due to their high hydrogen bond acidity (Grabka et al., 2022).
Surface Properties for Fouling and Release : Graft copolymers, such as poly(methyl methacrylate)-g-poly(dimethylsiloxane), exhibit hydrophobic surfaces that rapidly become more hydrophilic in the presence of water. These properties are crucial for applications in fouling and release behavior in marine environments (Meraa et al., 1999).
Biocidal Applications : Siloxane copolymers substituted with biocidal functions like t-Butylamine and t-Butylammonium exhibit antimicrobial properties. These copolymers are effective against various bacterial strains, including Gram-positive and Gram-negative bacteria (Mizerska et al., 2010).
Ion-Selective Sensors : Cross-linked copolymers made from (Acryloxypropyl)methylsiloxane-dimethylsiloxane are utilized as a plasticizer-free membrane matrix for ion-selective sensors. These membranes exhibit comparable or superior electro-analytical properties to traditional PVC-based membranes and have a longer lifespan (Edelmann et al., 2005).
Safety and Hazards
Future Directions
The copolymer shows itself to be a promising material for micro-scale soft MEMS, including microfluidics, storage devices, and micro-scale smart material technologies . It has been used in the development of microdevices with soft components through the application of two-photon polymerization (2PP) technique .
properties
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-7-11(12)14-9-8-10-16(3,4)15-17(5,6)13-2/h7H,1,8-10H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLGKDFLASNUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)CCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158061-40-6 |
Source


|
| Record name | Siloxanes and Silicones, di-Me, Me 3-[(1-oxo-2-propen-1-yl)oxy]propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

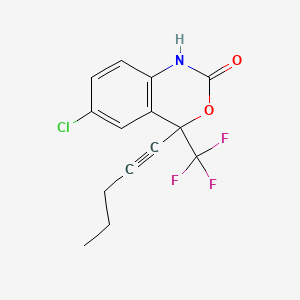
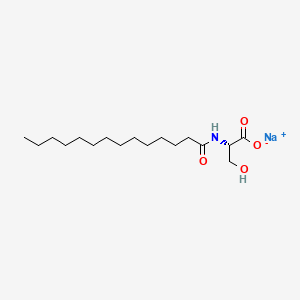
![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)

![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)
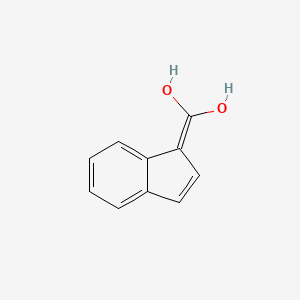
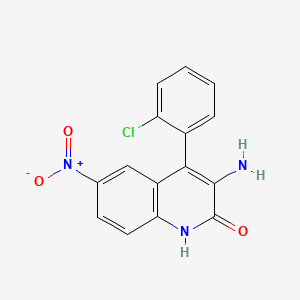

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

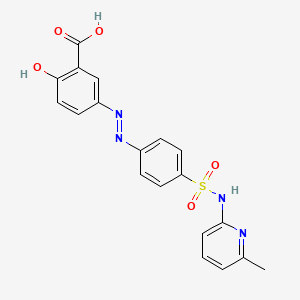
amino}ethan-1-ol](/img/structure/B589810.png)
